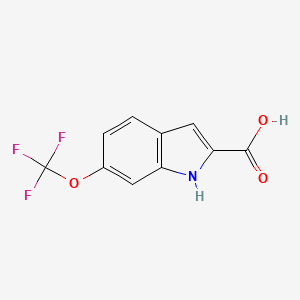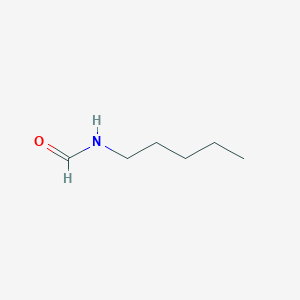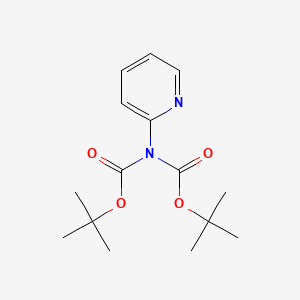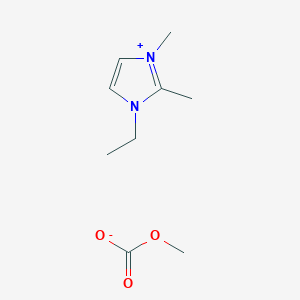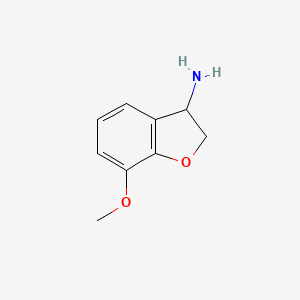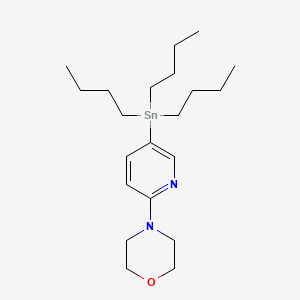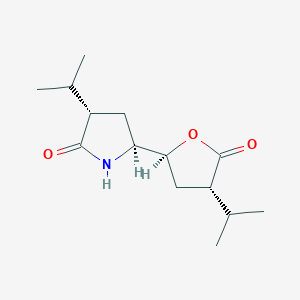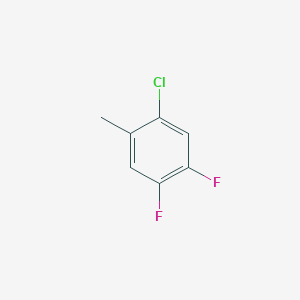
1-Chloro-4,5-difluoro-2-methylbenzene
概要
説明
1-Chloro-4,5-difluoro-2-methylbenzene is a chemical compound with the molecular formula C7H5ClF2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4,5-difluoro-2-methylbenzene consists of a benzene ring with chlorine, fluorine, and methyl substituents . The average mass of the molecule is 162.564 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-4,5-difluoro-2-methylbenzene can be found in databases like PubChem and ChemSpider . These databases provide information such as the molecular formula, average mass, and monoisotopic mass.科学的研究の応用
-
Scientific Field: Medicinal Chemistry
- Application : Synthesis of Schiff Base Metal Complexes
- Method : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
- Results : The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
-
Scientific Field: Pharmaceutical Sciences
- Application : Biological Potential of Indole Derivatives
- Method : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
-
Scientific Field: Organic Chemistry
- Application : Naming Cycloalkanes
- Method : Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds. The simplest examples of this class consist of a single, un-substituted carbon ring, and these form a homologous series similar to the unbranched alkanes .
- Results : Many organic compounds found in nature contain rings of carbon atoms. These compounds are known as cycloalkanes .
-
Scientific Field: Organic Chemistry
- Application : Numbering of Substituted Benzene Derivatives
- Method : The numbering of substituted benzene derivatives according to IUPAC nomenclature is based on the lowest locant rule .
- Results : The systematic name for a compound is determined by considering the prefixes ‘chloro’, ‘methyl’, and ‘nitro’, all considered together as a set in a series of increasing numerical order .
-
Scientific Field: Organic Chemistry
- Application : Naming Cycloalkanes
- Method : Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds. The simplest examples of this class consist of a single, un-substituted carbon ring, and these form a homologous series similar to the unbranched alkanes .
- Results : Many organic compounds found in nature contain rings of carbon atoms. These compounds are known as cycloalkanes .
-
Scientific Field: Organic Chemistry
- Application : Numbering of Substituted Benzene Derivatives
- Method : The numbering of substituted benzene derivatives according to IUPAC nomenclature is based on the lowest locant rule .
- Results : The systematic name for a compound is determined by considering the prefixes ‘chloro’, ‘methyl’, and ‘nitro’, all considered together as a set in a series of increasing numerical order .
Safety And Hazards
特性
IUPAC Name |
1-chloro-4,5-difluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZMDIAFGCOUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598901 | |
| Record name | 1-Chloro-4,5-difluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4,5-difluoro-2-methylbenzene | |
CAS RN |
252936-45-1 | |
| Record name | 1-Chloro-4,5-difluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


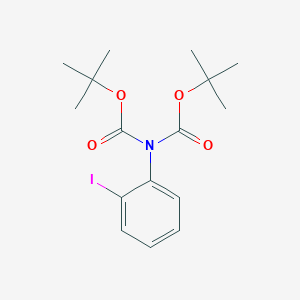
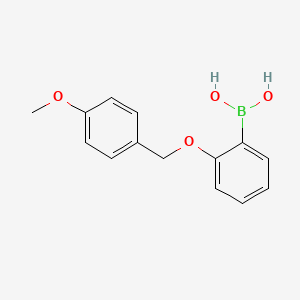
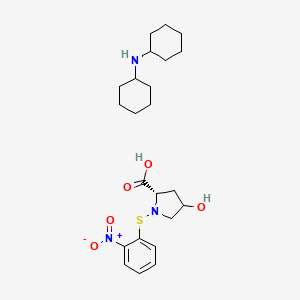
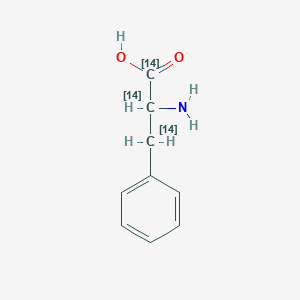
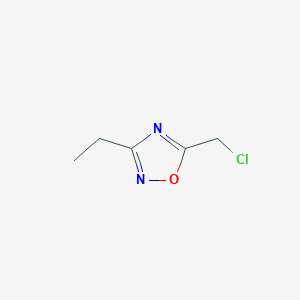
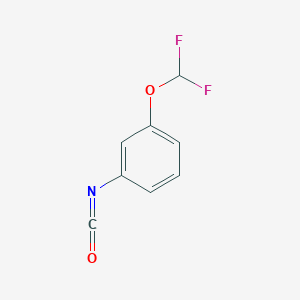
![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1602684.png)
